2-Fluoro-4-(6-fluoro-1,3-benzothiazol-2-yl)aniline
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Overview
Description
2-Fluoro-4-(6-fluoro-1,3-benzothiazol-2-yl)aniline is an organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(6-fluoro-1,3-benzothiazol-2-yl)aniline typically involves the condensation of 2-aminobenzenethiol with fluorinated aromatic aldehydes or ketones. The reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of more efficient and scalable processes, such as microwave-assisted synthesis or continuous flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(6-fluoro-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Fluoro-4-(6-fluoro-1,3-benzothiazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.
Materials Science: It is used in the development of fluorescent materials and electroluminescent devices due to its unique photophysical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(6-fluoro-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzothiazole: Similar in structure but lacks the additional fluorine atom on the aniline ring.
4-(6-Fluoro-1,3-benzothiazol-2-yl)aniline: Similar but without the fluorine substitution on the benzothiazole ring.
Uniqueness
2-Fluoro-4-(6-fluoro-1,3-benzothiazol-2-yl)aniline is unique due to the presence of fluorine atoms on both the benzothiazole and aniline rings. This dual fluorination can enhance its biological activity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
920520-35-0 |
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Molecular Formula |
C13H8F2N2S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-fluoro-4-(6-fluoro-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C13H8F2N2S/c14-8-2-4-11-12(6-8)18-13(17-11)7-1-3-10(16)9(15)5-7/h1-6H,16H2 |
InChI Key |
AFVMHFKOSRIYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(S2)C=C(C=C3)F)F)N |
Origin of Product |
United States |
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